Methyl 2-chloro-5-(methylthio)benzoate
Description
Methyl 2-chloro-5-(methylthio)benzoate is an aromatic ester derivative characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a methylthio (-SCH₃) group at position 5, esterified with a methyl group. This compound is structurally related to bioactive molecules and intermediates in pharmaceutical and agrochemical synthesis. The methylthio group introduces sulfur-based reactivity, while the chlorine atom acts as an electron-withdrawing substituent, influencing the compound’s electronic properties and interactions.
Properties
Molecular Formula |
C9H9ClO2S |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
methyl 2-chloro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)7-5-6(13-2)3-4-8(7)10/h3-5H,1-2H3 |
InChI Key |
PSHLXOIAMZQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
Methylthio (-SCH₃): Enhances lipophilicity compared to hydroxyl or formyl groups, improving membrane permeability in bioactive molecules . Formyl (-CHO): Increases reactivity for condensation reactions, making Methyl 2-chloro-5-formylbenzoate a versatile precursor .
Solubility and Reactivity :
- Methyl 5-chloro-2-hydroxybenzoate’s hydroxyl group improves water solubility compared to the methylthio variant, which is more lipophilic .
- The methylthio group in the target compound may undergo oxidation to sulfoxide or sulfone derivatives, altering biological activity .
Methyl benzoate derivatives with halogens (Cl, Br) and sulfur atoms are frequently explored in insecticide development due to their ability to interfere with neuronal sodium channels .
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